1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives typically involves the Gould–Jacobs reaction, which includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process may involve refluxing with bases like sodium methoxide in butanol or using carboxylic acid chlorides under reflux in xylene .
Chemical Reactions Analysis
1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as a tyrosine kinase inhibitor, which makes it a candidate for cancer therapy . Additionally, its antimicrobial and anti-inflammatory properties are of interest for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves the inhibition of specific molecular targets such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell division and proliferation. By inhibiting these kinases, the compound can potentially halt the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-5-one derivatives and pyrazolo[4,3-d]pyrimidin-7-ones. These compounds also exhibit biological activities such as CDK inhibition and antimicrobial properties . 1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which enhances its potency and selectivity as a tyrosine kinase inhibitor .
Properties
Molecular Formula |
C18H12F5N3O2S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H12F5N3O2S/c19-16(20)28-10-3-1-2-8(6-10)12-7-11(18(21,22)23)13-14(24-12)26(9-4-5-9)17(29)25-15(13)27/h1-3,6-7,9,16H,4-5H2,(H,25,27,29) |
InChI Key |
YDRXVUSXKLEOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC(=CC=C4)OC(F)F)C(F)(F)F)C(=O)NC2=S |
Origin of Product |
United States |
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